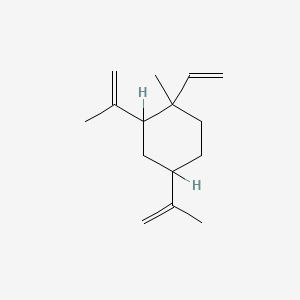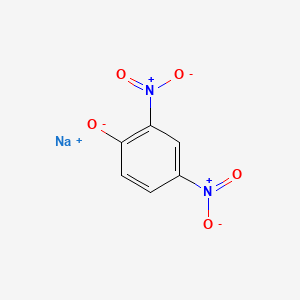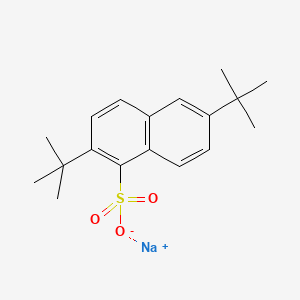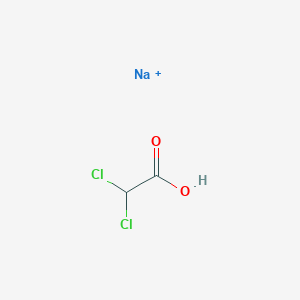
Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-” is a chemical compound with the molecular formula C15H24 . It has a molecular weight of 204.3511 . This compound is also known by other names such as γ-Elemene and Elemene isomer .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI string: InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 252.1±35.0 °C and its predicted density is 0.862±0.06 g/cm3 .Applications De Recherche Scientifique
Facile Synthesis Techniques
Symmetrical 1,1-bis(silyl)ethenes, closely related to the target compound, have been synthesized through a facile process involving ruthenium complex-catalyzed silylative coupling cyclization, demonstrating excellent selectivity and yield. This synthesis route offers a practical approach to creating cyclic carbosiloxanes, showcasing the versatility of cyclohexane derivatives in chemical synthesis (Pawluć et al., 2005).
Conversion to Valuable Monomers
Cyclohexane derivatives have been transformed into valuable monomers for the polymer industry. For instance, bis(2-hydroxyethylene terephthalate) (BHET), derived from the glycolysis of waste PET, has been efficiently converted into 1,4-cyclohexanedimethanol (CHDM) using catalytic hydrogenation, highlighting the importance of cyclohexane derivatives in recycling and sustainable materials production (Hou Danfeng et al., 2016).
Polymerization Applications
The ring-opening copolymerization of cyclohexene oxide with various anhydrides has been explored using metal salen chloride complexes, leading to poly(ester-co-ether)s with perfect alternating copolymer structures. This research underlines the potential of cyclohexane derivatives in developing new polymeric materials with tailored properties (E. H. Nejad et al., 2012).
Catalytic Oxidation Processes
Cyclohexene has been effectively oxidized to trans-1,2-cyclohexanediol using 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane as a catalyst, showcasing a practical and eco-friendly method for producing important compounds under mild conditions. This study exemplifies the role of cyclohexane derivatives in catalytic oxidation processes (Lei Yu et al., 2014).
Environmental Applications
A study on cyclohexane and hexane degradation by Rhodococcus sp. EC1 highlights the potential of using cyclohexane-degrading organisms for environmental remediation. The organism demonstrated excellent degradation capabilities, suggesting applications in removing recalcitrant hydrocarbons from contaminated sites (Eun-Hee Lee & Kyung-Suk Cho, 2008).
Advanced Material Development
Research into the preparation and evaluation of mechano-electrical properties and chemical resistance of epoxy laminates of halogenated bisphenol-C resins, which include cyclohexane derivatives, indicates advancements in materials science. These studies provide insights into developing materials with specific mechanical, electrical, and chemical resistant properties (V. Kagathara & P. H. Parsania, 2001).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel- can be achieved using a multi-step synthetic pathway.", "Starting Materials": [ "Cyclohexene", "Methyl vinyl ketone", "Isobutylene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methyl vinyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-ethenyl-1-methylcyclohexane.", "Step 2: Isobutylene is added to the reaction mixture to form 1-ethenyl-1-methyl-2-isobutylcyclohexane.", "Step 3: Sodium borohydride is added to reduce the double bond in the 1-ethenyl-1-methyl-2-isobutylcyclohexane to form 1-methyl-2-isobutylcyclohexane.", "Step 4: Hydrochloric acid is added to the reaction mixture to protonate the tertiary carbon and form 1-methyl-2-chloro-2-isobutylcyclohexane.", "Step 5: Sodium hydroxide is added to the reaction mixture to deprotonate the chloride ion and form 1-methyl-2-isobutylcyclohexene.", "Step 6: The 1-methyl-2-isobutylcyclohexene is reacted with isobutylene in the presence of a Lewis acid catalyst to form 1-methyl-2-(2-isobutylvinyl)cyclohexane.", "Step 7: Sodium borohydride is added to reduce the double bond in the 1-methyl-2-(2-isobutylvinyl)cyclohexane to form 1-methyl-2-isobutylcyclohexane.", "Step 8: The 1-methyl-2-isobutylcyclohexane is reacted with methanol and sulfuric acid to form 1-methyl-2-methoxycyclohexane.", "Step 9: The 1-methyl-2-methoxycyclohexane is reacted with ethanol and sulfuric acid to form the desired product, Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-rel-." ] } | |
Numéro CAS |
33880-83-0 |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13?,14?,15-/m1/s1 |
Clé InChI |
OPFTUNCRGUEPRZ-YMAMQOFZSA-N |
SMILES isomérique |
CC(=C)C1CC[C@@](C(C1)C(=C)C)(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
SMILES canonique |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Apparence |
Solid powder |
Autres numéros CAS |
33880-83-0 515-13-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ß-Elemene; ß Elemene; beta Elemene; beta-Elemene; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)


![3-amino-N-(2,4-dibromophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681031.png)









